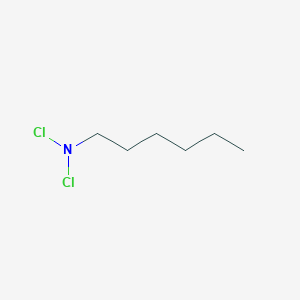
N,N-dichlorohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dichlorohexan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of two chlorine atoms attached to the nitrogen atom in the hexan-1-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dichlorohexan-1-amine typically involves the chlorination of hexan-1-amine. One common method is the reaction of hexan-1-amine with chlorine gas under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-chlorination and to ensure selective formation of the dichloro derivative.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-dichlorohexan-1-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it back to hexan-1-amine.
Substitution: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of hexan-1-ol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require basic conditions and a suitable nucleophile.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: Hexan-1-amine.
Substitution: Hexan-1-ol and other substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-dichlorohexan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It can be used in studies involving the modification of amine-containing biomolecules.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which N,N-dichlorohexan-1-amine exerts its effects involves the interaction of its chlorine atoms with nucleophilic sites on target molecules. This can lead to the formation of covalent bonds, resulting in the modification of the target molecule’s structure and function. The molecular targets and pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
N,N-dichloropentan-1-amine: Similar structure but with a shorter carbon chain.
N,N-dichlorobutan-1-amine: Even shorter carbon chain.
N,N-dichloropropan-1-amine: Shortest carbon chain among the similar compounds.
Uniqueness
N,N-dichlorohexan-1-amine is unique due to its specific carbon chain length, which can influence its reactivity and the types of reactions it undergoes. The presence of two chlorine atoms also makes it a versatile compound for various chemical modifications.
Properties
CAS No. |
64851-26-9 |
|---|---|
Molecular Formula |
C6H13Cl2N |
Molecular Weight |
170.08 g/mol |
IUPAC Name |
N,N-dichlorohexan-1-amine |
InChI |
InChI=1S/C6H13Cl2N/c1-2-3-4-5-6-9(7)8/h2-6H2,1H3 |
InChI Key |
FRGYQVHWPTUNMT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


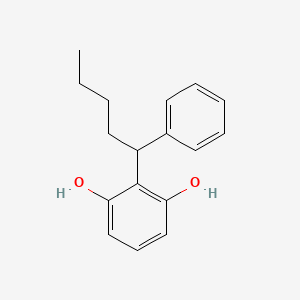

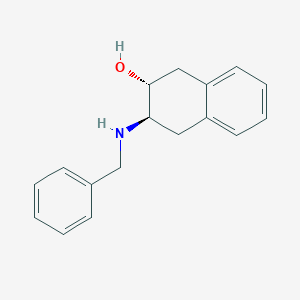
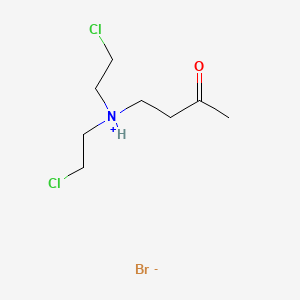
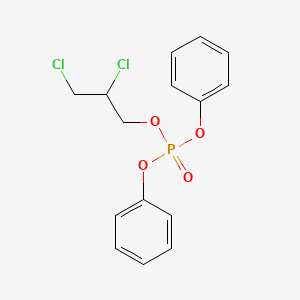
![1-[2-(4-Bromophenyl)ethenyl]naphthalene](/img/structure/B14485866.png)
![N-Ethyl-N-methyl-N-[(2-oxopyrrolidin-1-yl)methyl]ethanaminium methyl sulfate](/img/structure/B14485874.png)

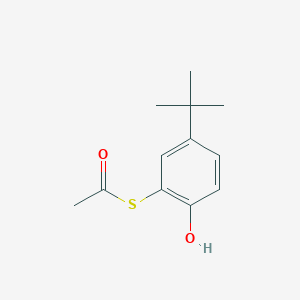
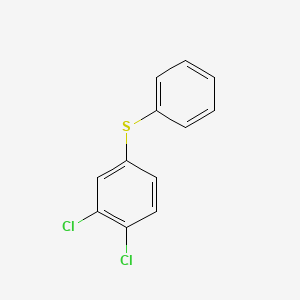
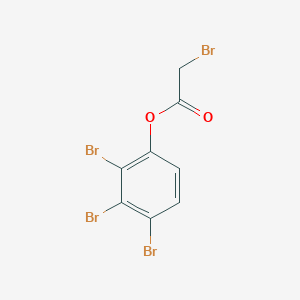
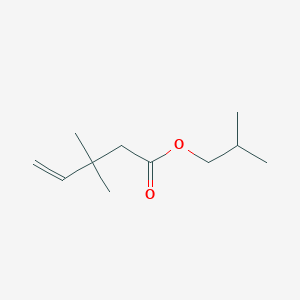
![2,2'-({3-Chloro-4-[(E)-(1,3-thiazol-2-yl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14485915.png)

